(R)-3-Aminobutanoic acid hydrochloride
CAS No.: 58610-42-7
Cat. No.: VC21195655
Molecular Formula: C4H10ClNO2
Molecular Weight: 139.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58610-42-7 |
|---|---|
| Molecular Formula | C4H10ClNO2 |
| Molecular Weight | 139.58 g/mol |
| IUPAC Name | (3R)-3-aminobutanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C4H9NO2.ClH/c1-3(5)2-4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 |
| Standard InChI Key | UHYVVUABAWKTJJ-AENDTGMFSA-N |
| Isomeric SMILES | C[C@H](CC(=O)O)N.Cl |
| SMILES | CC(CC(=O)O)N.Cl |
| Canonical SMILES | CC(CC(=O)O)N.Cl |
Introduction
Chemical Identity and Structure
Molecular Characteristics
(R)-3-Aminobutanoic acid hydrochloride is characterized by specific molecular properties that define its behavior in chemical and biological systems:
| Property | Value |
|---|---|
| Molecular Formula | C4H10ClNO2 |
| Molecular Weight | 139.58 g/mol |
| CAS Number | 58610-42-7 |
| MDL Number | MFCD06202382 |
| Appearance | Solid |
| Purity (Commercial) | ≥95% |
The compound belongs to the class of beta amino acids and derivatives, characterized by having an amino group (-NH2) attached to the beta carbon atom rather than the alpha carbon as in standard amino acids .
Nomenclature and Synonyms
The compound is known by various names in scientific literature and commercial contexts:
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(R)-3-Aminobutanoic acid hydrochloride
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D-β-Homoalanine hydrochloride
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(R)-homo-beta-alanine hydrochloride
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(R)-3-amino-butanoic acid hydrochloride salt
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H-D-b-HoAla-OH·HCl
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Butyric acid, 3-amino-, DL-
Physical and Chemical Properties
Physical Properties
Understanding the physical properties of (R)-3-Aminobutanoic acid hydrochloride is essential for its proper handling and application:
| Property | Description |
|---|---|
| Physical State | Solid at room temperature |
| Solubility | Soluble in water and polar organic solvents |
| Storage Stability | Stable under inert atmosphere at room temperature |
| Appearance | White to off-white solid |
These physical characteristics influence the compound's behavior in various experimental and manufacturing contexts .
Chemical Reactivity
The chemical reactivity of (R)-3-Aminobutanoic acid hydrochloride is determined by its functional groups:
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The carboxylic acid group (-COOH) can participate in esterification and amidation reactions
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The amine group (-NH2) can undergo various reactions including acylation and alkylation
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The stereogenic center at the beta-carbon gives the compound its chirality, making it valuable for stereoselective synthesis
Synthesis Methods
Laboratory Synthesis
The synthesis of (R)-3-Aminobutanoic acid hydrochloride typically involves stereoselective approaches to ensure the correct configuration at the chiral center. Research documents from the Royal Society of Chemistry indicate that this compound can be obtained with a purity of 96% through established synthetic routes .
Crystal Formation
For analytical and research purposes, single crystals containing (R)-3-Aminobutanoic acid can be prepared by specific crystallization techniques:
"Single crystals were prepared by slowly evaporating R/S-ABA·[Pt(ppy)Cl2] in methanol solution at room temperature."
This crystallization method allows for structural characterization using techniques such as X-ray crystallography.
| Concentration | Amount of Compound |
|---|---|
| 1 mg | |
| 1 mM | 7.1644 mL |
| 5 mM | 1.4329 mL |
| 10 mM | 0.7164 mL |
These values represent the volume of solvent required to achieve the specified concentration with different amounts of the compound .
Applications in Research and Industry
Pharmaceutical Applications
(R)-3-Aminobutanoic acid hydrochloride serves as an important intermediate in pharmaceutical synthesis:
"(R)-3-Aminobutanoic acid hydrochloride CAS 58610-42-7 is an important amine compound commonly used in the pharmaceutical industry, mainly used in the synthesis of drugs. It is often used as a pharmaceutical intermediate, such as a synthetic intermediate for antiepileptic drugs."
The compound's chiral nature makes it particularly valuable for developing stereoselective pharmaceuticals where the specific three-dimensional arrangement of atoms is critical for biological activity.
Research Applications
In research contexts, (R)-3-Aminobutanoic acid hydrochloride is utilized in:
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Coordination chemistry studies with transition metals
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Structure-activity relationship investigations
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Development of novel synthetic methodologies
Metabolite Significance
Biological Role
The free acid form, 3-Aminobutanoic acid, has been identified as a metabolite in biological systems:
"3-Aminobutanoic acid, also known as 3-methyl-beta-alanine or beta-aminobutyric acid, belongs to the class of organic compounds known as beta amino acids and derivatives... 3-Aminobutanoic acid is a secondary metabolite. Secondary metabolites are metabolically or physiologically non-essential metabolites that may serve a role as defense or signalling molecules."
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